molecular formula C18H18ClN3O2 B564789 8-Hydroxy Loxapine-d3 CAS No. 1189863-10-2

8-Hydroxy Loxapine-d3

Cat. No. B564789
CAS RN: 1189863-10-2
M. Wt: 346.829
InChI Key: VNJRIWXLPIYFGI-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy Loxapine-d3, also known as 2-Chloro-11-[4-(methyl-d3)-1-piperazinyl]dibenz[b,f][1,4]oxazepin-8-ol, is the labeled inactive metabolite of Loxapine . It has a molecular weight of 346.83 and a molecular formula of C18H15D3ClN3O2 .


Molecular Structure Analysis

The molecular structure of 8-Hydroxy Loxapine-d3 is represented by the formula C18H15D3ClN3O2 . Unfortunately, the detailed structural analysis is not available from the search results.

Scientific Research Applications

Therapeutic Applications of Loxapine in Psychiatry

Loxapine, a first-generation antipsychotic belonging to the dibenzoxazepine class, has seen novel reformulations, including inhaled powders for treating acute agitation in psychiatric disorders. This narrative and clinical review evaluates the efficacy and tolerability of inhaled loxapine, highlighting its effectiveness in managing agitation in patients with schizophrenia and bipolar disorder. The drug's requirement for patient cooperation and its risk of bronchospasm are noted as considerations in its application. The higher costs compared to oral and intramuscular medications are also mentioned as a factor in treatment selection (De Berardis et al., 2017).

Loxapine's Atypical Properties

Loxapine's binding affinity ratio for serotonin (5-HT2) and dopamine (D2) receptors suggests atypical antipsychotic properties, potentially offering benefits for negative symptoms and refractory states in psychiatric conditions. This review of clinical evidence supports further controlled studies to explore loxapine as an atypical antipsychotic agent, highlighting its distinct pharmacological profile and suggesting its potential in broader therapeutic contexts beyond conventional applications (Glazer, 1999).

Pharmacokinetics and Use in Neurological Disorders

Exploring the pharmacokinetics and clinical experiences with loxapine across several decades, this review emphasizes its application in oral and intramuscular forms for rapid control of acute psychotic symptoms. Adverse effects and drug interactions are comparable to other neuroleptics, indicating loxapine's established place in psychiatric treatment protocols and suggesting potential for expanded applications in neurological disorders (DePaulo & Ayd, 1982).

Mechanism of Action

Target of Action

8-Hydroxy Loxapine-d3, a derivative of Loxapine, primarily targets dopamine and serotonin receptors . Loxapine is a dopamine antagonist and also a serotonin 5-HT2 blocker . By antagonizing these receptors, it can lead to marked cortical inhibition .

Mode of Action

It is believed that changes in the level of excitability of subcortical inhibitory areas have been observed in several animal species in association with such manifestations of tranquilization as calming effects and suppression of aggressive behavior .

Biochemical Pathways

Loxapine is metabolized in the liver to form various metabolites, including 8-Hydroxy Loxapine . The enzymes CYP3A4 and CYP2D6 are involved in its hydroxylation to 7-OH-loxapine . Loxapine also undergoes N-oxidation by flavonoid monoamine oxidases to form loxapine N-oxide and de-methylation by CYP3A4, CYP2C19, and CYP2C8 to form amoxapine . It’s important to note that 8-OH-loxapine has no pharmacological activity at the D2 receptor .

Pharmacokinetics

The pharmacokinetics of 8-Hydroxy Loxapine-d3 is similar to that of Loxapine. Loxapine is metabolized to amoxapine, as well as its 8-hydroxy metabolite (8-hydroxyloxapine) . At steady-state after taking loxapine by mouth, the relative amounts of loxapine and its metabolites in the blood is as follows: 8-hydroxyloxapine > 8-hydroxyamoxapine > loxapine .

Result of Action

The result of the action of 8-Hydroxy Loxapine-d3 is primarily tranquilization and suppression of aggression . This is achieved through its antagonistic action on dopamine and serotonin receptors, leading to marked cortical inhibition .

Action Environment

The action of 8-Hydroxy Loxapine-d3, like other drugs, can be influenced by various environmental factors. It’s important to note that the metabolism of Loxapine to 8-Hydroxy Loxapine-d3 occurs in the liver, and factors affecting liver function could potentially influence the action of this compound .

Safety and Hazards

The safety data sheet for 8-Hydroxy Loxapine-d3 indicates that it is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It’s intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

8-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]benzo[b][1,4]benzoxazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJRIWXLPIYFGI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675939
Record name 2-Chloro-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy Loxapine-d3

CAS RN

1189863-10-2
Record name 2-Chloro-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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